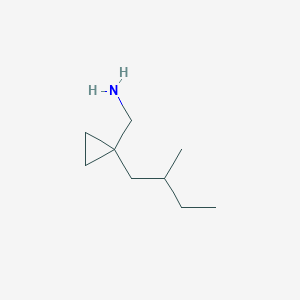

(1-(2-Methylbutyl)cyclopropyl)methanamine

Beschreibung

(1-(2-Methylbutyl)cyclopropyl)methanamine is a cyclopropane-derived primary amine featuring a branched aliphatic substituent (2-methylbutyl) attached to the cyclopropane ring.

Eigenschaften

Molekularformel |

C9H19N |

|---|---|

Molekulargewicht |

141.25 g/mol |

IUPAC-Name |

[1-(2-methylbutyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C9H19N/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7,10H2,1-2H3 |

InChI-Schlüssel |

YMTSQMYNYAGNSE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CC1(CC1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylbutyl)cyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method involves the reaction of 2-methylbutylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination.

Industrial Production Methods

Industrial production of (1-(2-Methylbutyl)cyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2-Methylbutyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding alkane.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-(2-Methylbutyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropyl-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

In medicinal chemistry, (1-(2-Methylbutyl)cyclopropyl)methanamine may be investigated for its potential pharmacological properties. Its structural features could make it a candidate for drug development, particularly in the design of compounds that interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could make it useful in the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of (1-(2-Methylbutyl)cyclopropyl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group could influence the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Pharmacological Properties

Electronic and Steric Effects

- Aliphatic vs. Aromatic Substituents :

- Aliphatic (2-Methylbutyl) : Enhances hydrophobicity, favoring interactions with lipid membranes or hydrophobic protein pockets. This may improve blood-brain barrier penetration compared to polar aryl groups (e.g., 3-fluoropyridyl in ).

- Aromatic (e.g., 3-Chlorophenyl) : Engages in π-π stacking with receptors (e.g., serotonin receptors in ), but may increase metabolic oxidation risks.

Stability and Reactivity

- Cyclopropane rings are inherently strained, but substituents modulate stability. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase ring strain and reactivity, whereas aliphatic chains (2-methylbutyl) may stabilize the ring through steric shielding.

Table 2: Hazard Profiles

Notes:

- Aliphatic amines like the target compound may have lower acute toxicity than chlorinated analogs but still require precautions against eye/skin exposure.

Biologische Aktivität

(1-(2-Methylbutyl)cyclopropyl)methanamine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(1-(2-Methylbutyl)cyclopropyl)methanamine is characterized by a cyclopropyl ring substituted with a 2-methylbutyl group and an amine functional group. The unique structure of this compound may contribute to its biological activity, particularly in receptor interactions and enzyme inhibition.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopropyl derivatives, including those similar to (1-(2-Methylbutyl)cyclopropyl)methanamine. For instance, aminated cyclopropylmethyl phosphonates have shown encouraging activity against pancreatic cancer cells at low micromolar concentrations. The integration of amine groups in these compounds significantly enhances their anticancer efficacy, suggesting that similar modifications in (1-(2-Methylbutyl)cyclopropyl)methanamine could yield promising results against various cancer types .

Table 1: Anticancer Activity of Cyclopropyl Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Diethyl ((1-(4-(benzylamino)butyl)cyclopropyl)methyl)phosphonate | 45 | Pancreatic Cancer |

| (1-(2-Methylbutyl)cyclopropyl)methanamine | TBD | TBD |

2. Neuropharmacological Effects

Compounds with similar structural motifs have been investigated for their effects on serotonin receptors, particularly the 5-HT2C receptor. A series of N-substituted (2-phenylcyclopropyl)methylamines demonstrated selective agonism at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders. The most potent compound from this series exhibited an EC50 of 23 nM, indicating significant potential for antipsychotic applications . Given the structural similarities, (1-(2-Methylbutyl)cyclopropyl)methanamine may also exhibit similar neuropharmacological properties.

The mechanisms by which (1-(2-Methylbutyl)cyclopropyl)methanamine exerts its biological effects are likely multifaceted:

- Receptor Interaction : Its ability to interact with neurotransmitter receptors such as serotonin receptors could mediate its effects on mood and behavior.

- Enzyme Inhibition : Similar compounds have shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various cyclopropyl derivatives, researchers found that compounds with amine substitutions exhibited significant inhibition of pancreatic cancer cell lines. The study suggested that the incorporation of specific groups into the cyclopropane framework could enhance biological activity, which may be applicable to (1-(2-Methylbutyl)cyclopropyl)methanamine .

Case Study 2: Neuropharmacology

Another investigation focused on the development of selective agonists for the 5-HT2C receptor using cyclopropane derivatives. The findings indicated that modifications to the cyclopropane structure could lead to enhanced selectivity and potency. This suggests a potential pathway for exploring the neuropharmacological applications of (1-(2-Methylbutyl)cyclopropyl)methanamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.